molecular formula C16H25N3O2 B5300638 N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide

N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide

Katalognummer B5300638
Molekulargewicht: 291.39 g/mol
InChI-Schlüssel: LYHIFZFUYRMODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide, commonly known as EMA401, is a small molecule drug that has been studied for its potential use in pain management. It was originally developed by a pharmaceutical company, Spinifex Pharmaceuticals, and has undergone several clinical trials in recent years.

Wirkmechanismus

EMA401 works by targeting a specific protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain signaling, and EMA401 has been shown to block its activity. By blocking the AT2R, EMA401 may be able to reduce the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that EMA401 can reduce pain in animal models of neuropathic pain. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials. Additionally, EMA401 does not appear to have any addictive potential, unlike many current pain medications.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of EMA401 is its specificity for the AT2R, which may make it a more targeted and effective treatment for neuropathic pain. However, one limitation is that its efficacy may vary depending on the underlying cause of the pain, and further research is needed to fully understand its potential uses.

Zukünftige Richtungen

There are several potential future directions for research on EMA401. One area of interest is in combination therapy, where EMA401 may be used in conjunction with other pain medications to enhance their efficacy. Additionally, further studies are needed to understand the long-term safety and efficacy of EMA401, as well as its potential uses in other types of pain. Overall, EMA401 shows promise as a potential new treatment for neuropathic pain, and further research is needed to fully understand its potential uses and limitations.

Synthesemethoden

The synthesis of EMA401 involves several steps, including the use of various reagents and solvents. One common method involves the condensation of 2-(2-chloroethoxy)ethylamine with 5-ethyl-2-pyridinemethanol, followed by the addition of morpholine and acetic anhydride. The resulting product is then purified through a series of chromatography steps.

Wissenschaftliche Forschungsanwendungen

EMA401 has been studied extensively for its potential use in pain management, particularly for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Current treatments for neuropathic pain, such as opioids and antidepressants, often have limited efficacy and can cause unwanted side effects.

Eigenschaften

IUPAC Name

N-[2-[4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-3-14-4-5-15(18-10-14)11-19-8-9-21-16(12-19)6-7-17-13(2)20/h4-5,10,16H,3,6-9,11-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHIFZFUYRMODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN2CCOC(C2)CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4-[(5-Ethylpyridin-2-YL)methyl]morpholin-2-YL}ethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.